molecular formula C9H8O3S B14740731 3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid CAS No. 5765-84-4

3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid

Katalognummer: B14740731
CAS-Nummer: 5765-84-4
Molekulargewicht: 196.22 g/mol
InChI-Schlüssel: RXIBZYLJHRYUMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid is an organic compound characterized by the presence of a hydroxyphenyl group and a sulfanylprop-2-enoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 2-hydroxybenzaldehyde with thioglycolic acid under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the enone moiety can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Ethers and esters.

Wissenschaftliche Forschungsanwendungen

3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxycinnamic acid: Similar structure but lacks the sulfanyl group.

    3-(2-Hydroxyphenyl)propanoic acid: Similar structure but lacks the enone moiety.

    2-Hydroxyphenylacetic acid: Similar structure but lacks the sulfanyl and enone groups.

Uniqueness

3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid is unique due to the presence of both the hydroxyphenyl and sulfanylprop-2-enoic acid moieties. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

5765-84-4

Molekularformel

C9H8O3S

Molekulargewicht

196.22 g/mol

IUPAC-Name

3-(2-hydroxyphenyl)-2-sulfanylprop-2-enoic acid

InChI

InChI=1S/C9H8O3S/c10-7-4-2-1-3-6(7)5-8(13)9(11)12/h1-5,10,13H,(H,11,12)

InChI-Schlüssel

RXIBZYLJHRYUMA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=C(C(=O)O)S)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.